1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine
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Overview
Description
This compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihypertensives, antipsychotics, and antihistamines .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the pyridinyl group, and the attachment of the thiophene carbonyl group . The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridinyl group, and a thiophene carbonyl group . The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring, the pyridinyl group, and the thiophene carbonyl group . For example, the piperazine ring might undergo reactions with electrophiles, while the pyridinyl group might participate in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring, the pyridinyl group, and the thiophene carbonyl group . These groups might confer properties such as solubility, stability, and reactivity .Scientific Research Applications
Metabolism and Pharmacokinetics
- The compound has been investigated for its metabolic pathways in different species, including rats, monkeys, and humans, highlighting the identification of primary metabolic processes such as N-dealkylation and the formation of a novel mercapturic acid adduct. These studies provide foundational knowledge for understanding the biotransformation and potential therapeutic implications of this chemical entity (Zhang et al., 2000).
Analytical Methodologies
- Analytical techniques have been developed for the picogram determination of this compound in biological matrices, employing liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. This demonstrates the compound's relevance in pharmacokinetic studies and the necessity for precise quantification methods to support clinical research (Chavez-Eng et al., 1997).
Molecular Interaction Studies
- Research has explored the molecular interactions of similar compounds with various receptors, providing insights into the structural requirements for receptor binding and activity. Such studies are crucial for the rational design of new therapeutic agents targeting specific receptors (Shim et al., 2002).
Anticonvulsant Properties
- Investigations into anticonvulsant drugs have shed light on the structural and electronic properties of compounds with the piperidine moiety, offering a deeper understanding of their pharmacological activity. This research is instrumental in the development of new treatments for epilepsy and related disorders (Georges et al., 1989).
Synthesis and Pharmacological Screening
- Synthesis and pharmacological properties of derivatives featuring the piperazino and methylthiopyrimidines have been extensively studied, revealing a broad spectrum of biological activities including antiemetic and tranquilizing effects. These findings highlight the compound's versatility and potential for further pharmacological exploration (Mattioda et al., 1975).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The unique properties of the trifluoromethylpyridine moiety suggest that it may interact with various biochemical pathways, influencing the biological activities of the compound .
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the development of various agrochemicals and pharmaceuticals, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The physicochemical properties of the trifluoromethylpyridine moiety suggest that it may be influenced by various environmental factors .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended uses and the results of preliminary studies . For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3OS/c1-10-2-7-25-13(10)15(24)23-5-3-22(4-6-23)14-12(17)8-11(9-21-14)16(18,19)20/h2,7-9H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSZMSVGRWTIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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